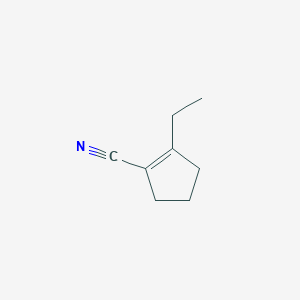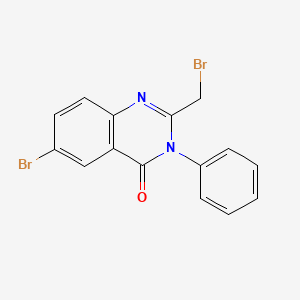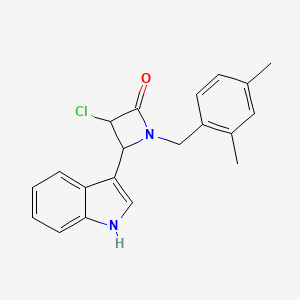
(3-Bromo-2-methoxypropoxy)(triethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-methoxypropoxy)(triethyl)silane is an organosilicon compound that features a bromine atom, a methoxy group, and a propoxy group attached to a silicon atom bonded to three ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methoxypropoxy)(triethyl)silane typically involves the reaction of 3-bromo-2-methoxypropanol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-Bromo-2-methoxypropanol+Triethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
(3-Bromo-2-methoxypropoxy)(triethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or ether.
Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond to unsaturated carbon-carbon bonds.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products include the corresponding alcohols or ethers.
Hydrosilylation Reactions: Products include organosilicon compounds with new carbon-silicon bonds.
科学的研究の応用
(3-Bromo-2-methoxypropoxy)(triethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the (3-bromo-2-methoxypropoxy) group into organic molecules, which can be further functionalized.
Materials Science:
Biological Studies: It can be used to modify biomolecules for studying their interactions and functions.
Medicinal Chemistry: The compound may be used in the synthesis of pharmaceutical intermediates and active compounds.
作用機序
The mechanism of action of (3-Bromo-2-methoxypropoxy)(triethyl)silane in chemical reactions involves the reactivity of the bromine atom, the methoxy group, and the silicon-hydrogen bond. The bromine atom can act as a leaving group in substitution reactions, while the silicon-hydrogen bond can participate in hydrosilylation reactions. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and stability.
類似化合物との比較
Similar Compounds
(3-Bromopropyl)trimethoxysilane: Similar structure but with three methoxy groups instead of ethyl groups.
Triethylsilane: Lacks the bromo and methoxy groups, used primarily as a reducing agent.
(3-Bromo-2-methoxypropyl)trimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Uniqueness
(3-Bromo-2-methoxypropoxy)(triethyl)silane is unique due to the presence of both a bromine atom and a methoxy group, which provide distinct reactivity patterns compared to other silanes. The combination of these functional groups allows for versatile applications in organic synthesis and materials science.
特性
CAS番号 |
84566-38-1 |
|---|---|
分子式 |
C10H23BrO2Si |
分子量 |
283.28 g/mol |
IUPAC名 |
(3-bromo-2-methoxypropoxy)-triethylsilane |
InChI |
InChI=1S/C10H23BrO2Si/c1-5-14(6-2,7-3)13-9-10(8-11)12-4/h10H,5-9H2,1-4H3 |
InChIキー |
POYPWIPCLIEKFA-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OCC(CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
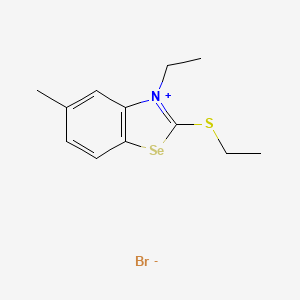
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
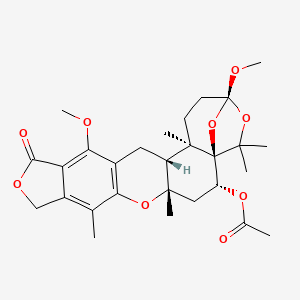
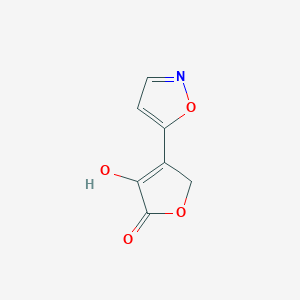
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)
![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

